R-Azasetron besylate is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of auditory disorders. This compound is a derivative of azasetron, which is known for its pharmacological properties related to the modulation of neuronal activity. R-Azasetron besylate is classified as a pharmaceutical compound and is primarily explored for its neuroprotective effects.
R-Azasetron besylate falls under the category of pharmaceutical agents, specifically as a neuroprotective drug. Its classification can be further detailed as follows:
The synthesis of R-Azasetron besylate involves several key steps, typically starting from simpler organic precursors. The methods can include:
The synthesis may utilize various reagents and catalysts to facilitate the reactions, ensuring high yield and purity of the final product. Specific conditions such as temperature, pressure, and reaction time are optimized based on the desired outcome .
R-Azasetron besylate possesses a complex molecular structure characterized by its azabicyclic core. The structural formula can be represented as follows:
where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
R-Azasetron besylate undergoes various chemical reactions that are critical to its functionality:
The mechanism of action for R-Azasetron besylate primarily involves modulation of neurotransmitter systems in the auditory pathways. Key points include:
Studies have shown that treatment with R-Azasetron besylate leads to increased phosphorylation of signaling proteins such as Akt and CREB, which are crucial for cell survival and function .
R-Azasetron besylate has several promising applications in scientific research and clinical settings:
R-Azasetron Besylate, chemically designated as (R)-N-(1-Azabicyclo[2.2.2]oct-8-yl)-4-chloro-3-methyl-2-oxo-2,3-dihydrobenzisoxazole-5-carboxamide benzenesulfonate, is a small-molecule compound belonging to the benzisoxazole class. It is the purified R-enantiomer of the racemic compound azasetron, a serotonin (5-hydroxytryptamine subtype 3) receptor antagonist historically used in Asia for chemotherapy-induced nausea and vomiting under the brand name Serotone® [6] [8]. Unlike its racemic counterpart, R-Azasetron Besylate (development code: SENS-401) exhibits distinct pharmacological properties, including potent calcineurin inhibition, which underpins its therapeutic potential for sensorineural hearing loss [3] [10].
The compound has a molecular weight of 507.99 g/mol and the empirical formula C₂₃H₂₆ClN₃O₆S. Its besylate salt formulation enhances stability and bioavailability [3] [4]. R-Azasetron Besylate is characterized by its chirality-dependent biological activity. Preclinical studies demonstrate that the R-enantiomer possesses superior otoprotective efficacy compared to the S-enantiomer or the racemic mixture, justifying its development as a standalone entity [8] [10].
Table 1: Key Characteristics of R-Azasetron Besylate
| Property | Description |
|---|---|
| Chemical Name | (R)-N-(1-Azabicyclo[2.2.2]oct-8-yl)-4-chloro-3-methyl-2-oxo-2,3-dihydrobenzisoxazole-5-carboxamide benzenesulfonate |
| Molecular Formula | C₂₃H₂₆ClN₃O₆S |
| Molecular Weight | 507.99 g/mol |
| Enantiomeric Form | R-enantiomer |
| Primary Mechanism | Calcineurin inhibition; Serotonin receptor antagonism |
| Developmental Code | SENS-401 |
| Originator | Sensorion Pharmaceuticals |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6